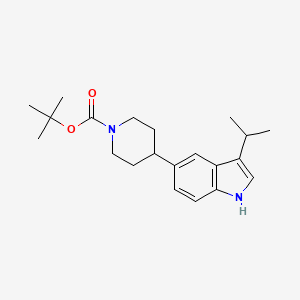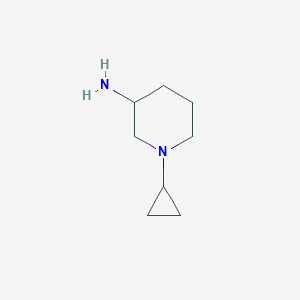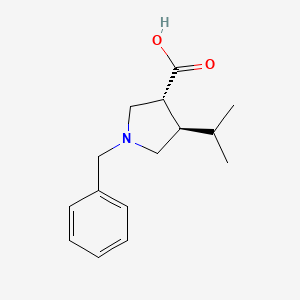![molecular formula C6H6ClN3O B12951964 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride typically involves the construction of the pyrazolopyridine core followed by functionalization. One common method includes the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which can be catalyzed by chiral Rh(III) complexes . This method offers high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for large-scale synthesis, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include halogenated derivatives, N-oxides, and alkylated pyrazolopyridines, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns
Uniqueness
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the ability to undergo diverse chemical modifications. This versatility makes it a valuable scaffold for drug discovery and development, offering opportunities to design compounds with improved biological activity and selectivity .
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1,2-dihydropyrazolo[3,4-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
Clave InChI |
XXIKZAWTBUXRAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=O)NN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)





![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)




